molecular formula C6H8N2 B1606538 2-Iminocyclopentanecarbonitrile CAS No. 2321-76-8

2-Iminocyclopentanecarbonitrile

Cat. No.: B1606538
CAS No.: 2321-76-8
M. Wt: 108.14 g/mol
InChI Key: FRMJZJUVLPFLAB-UHFFFAOYSA-N
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Description

Historical Development and Evolution of Synthetic Strategies for Iminonitriles

The synthesis of iminonitriles has a long history, with one of the most prominent methods for creating cyclic iminonitriles being the Thorpe-Ziegler reaction. wikipedia.orgwikipedia.org This intramolecular cyclization of dinitriles, discovered by Sir Jocelyn Field Thorpe and later refined by Karl Ziegler, has been a cornerstone for the preparation of five- to eight-membered rings. numberanalytics.comchem-station.com The reaction proceeds via the deprotonation of an α-carbon to a nitrile group, followed by an intramolecular nucleophilic attack on the second nitrile group, ultimately yielding a cyclic β-enaminonitrile after tautomerization of the initial cyclic iminonitrile product. mdpi.com

Historically, the reaction was often carried out using sodium ethoxide as a base. mdpi.com Modern advancements have introduced stronger bases like potassium tert-butoxide, which can lead to improved reaction yields and conditions. chemicalbook.com The evolution of synthetic strategies has also focused on developing more sustainable and efficient catalytic systems. rsc.org

Conceptual Framework of Cyclopentane-Based Scaffolds in Modern Organic Synthesis

Cyclopentane (B165970) rings are considered privileged scaffolds in medicinal chemistry. nih.gov Their three-dimensional structure provides a defined orientation for appended functional groups, which is crucial for specific interactions with biological targets. The synthesis of highly substituted cyclopentane cores is an active area of research, as these structures are key components of many natural products and pharmaceuticals. researchgate.netoregonstate.edu The ability to control the stereochemistry of these substitutions is a significant challenge that chemists continuously address through the development of new synthetic methodologies. The incorporation of functional groups like imines and nitriles onto a cyclopentane ring, as seen in 2-iminocyclopentanecarbonitrile, provides handles for further chemical transformations, allowing for the construction of a diverse array of more complex molecules. chemicalbook.comfishersci.com

Overview of Research Trajectories and Contemporary Challenges in this compound Chemistry

Research involving this compound is often implicitly embedded within the broader context of the Thorpe-Ziegler reaction and the synthesis of functionalized cyclopentanes. While dedicated studies on this specific molecule are not abundant, its role as a key intermediate is well-established. A primary research trajectory involves its use as a starting material for the synthesis of various heterocyclic compounds and other carbocyclic derivatives. chemicalbook.comfishersci.com

Contemporary challenges in this area include the development of more efficient and environmentally benign synthetic methods. While the Thorpe-Ziegler reaction is effective, it can require harsh reaction conditions. numberanalytics.com Future research may focus on the use of novel catalysts to perform the cyclization under milder conditions. numberanalytics.comrsc.org Another challenge lies in the selective functionalization of the this compound scaffold to introduce a variety of substituents with high stereocontrol, which is crucial for creating libraries of compounds for drug discovery. The scalability of these synthetic routes is also a significant consideration for practical applications. researchgate.net

Methodological Approaches in Iminocyclopentanecarbonitrile Research: A Structural Overview

The primary product of the Thorpe-Ziegler cyclization of adiponitrile (B1665535) is this compound, which rapidly tautomerizes to the more stable 2-amino-1-cyclopentene-1-carbonitrile (B31213). mdpi.comyoutube.com This tautomerism is a key feature of β-enaminonitriles. nih.govlibretexts.org The structural elucidation of this compound relies on a combination of spectroscopic techniques.

Tautomerism of this compound:

Tautomerism of this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are crucial for confirming the structure of the tautomer, 2-amino-1-cyclopentene-1-carbonitrile. The spectra would show characteristic signals for the protons and carbons of the cyclopentene (B43876) ring and the amine group. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups. The spectrum of 2-amino-1-cyclopentene-1-carbonitrile would exhibit characteristic absorption bands for the N-H stretches of the primary amine, the C≡N stretch of the nitrile, and the C=C stretch of the enamine system. nih.gov

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity. nih.gov

Computational Studies: Density Functional Theory (DFT) calculations can be employed to study the mechanism of the Thorpe reaction and the relative stabilities of the tautomers. mdpi.com Such studies can provide insights into the electronic structure and reactivity of the molecule.

Interactive Data Table: Physicochemical Properties of 2-Amino-1-cyclopentene-1-carbonitrile nih.gov

PropertyValue
Molecular Formula C₆H₈N₂
Molecular Weight 108.14 g/mol
Melting Point 147-148 °C
CAS Number 2941-23-3

Interactive Data Table: Spectroscopic Data for 2-Amino-1-cyclopentene-1-carbonitrile nih.gov

TechniqueKey Features
¹H NMR Signals corresponding to the amine protons and the aliphatic protons of the cyclopentene ring.
IR (KBr Wafer) N-H stretching, C≡N stretching, C=C stretching vibrations.
Mass Spec (GC-MS) Molecular ion peak (M⁺) at m/z 108.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-iminocyclopentane-1-carbonitrile
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InChI

InChI=1S/C6H8N2/c7-4-5-2-1-3-6(5)8/h5,8H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

FRMJZJUVLPFLAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(=N)C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C6H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID701310001
Record name 1-Cyano-2-iminocyclopentane
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Molecular Weight

108.14 g/mol
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CAS No.

2321-76-8
Record name 1-Cyano-2-iminocyclopentane
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Record name Cyclopentanecarbonitrile, 2-imino-
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Record name 2-Iminocyclopentanecarbonitrile
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Record name 1-Cyano-2-iminocyclopentane
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Record name 2-iminocyclopentanecarbonitrile
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Synthetic Methodologies for 2 Iminocyclopentanecarbonitrile and Its Advanced Analogues

Established Reaction Pathways for the Construction of the 2-Iminocyclopentanecarbonitrile Core

The formation of the this compound skeleton has been traditionally achieved through robust and well-documented reaction pathways. These methods often involve the cyclization of acyclic precursors and are foundational to the synthesis of this important iminonitrile.

One-Pot Cyclization Strategies to Form the Cyclopentane (B165970) Iminonitrile Skeleton

One of the most direct and efficient methods for the synthesis of this compound is the Thorpe-Ziegler cyclization of hexanedinitrile. This intramolecular condensation reaction is base-catalyzed and proceeds through the formation of a carbanion, which then attacks the second nitrile group, leading to a cyclic imine after tautomerization. The use of a strong base, such as sodium hydride in an aprotic solvent like tetrahydrofuran, is crucial for the success of this transformation. This one-pot approach is highly effective, providing the target compound in excellent yields.

The general reaction is as follows:

Generated code
ReactantBaseSolventYield (%)
HexanedinitrileSodium Hydride (NaH)Tetrahydrofuran (THF)86

This table illustrates the typical conditions for the Thorpe-Ziegler cyclization to produce this compound.

Multi-Step Synthetic Sequences from Acyclic and Pre-Cyclized Precursors

While one-pot cyclizations are efficient for the parent compound, the synthesis of substituted analogues often necessitates multi-step sequences. vapourtec.com These approaches offer greater control over the final structure and allow for the introduction of various functional groups.

A plausible multi-step synthesis could commence from a pre-cyclized precursor, such as cyclopentanone (B42830). The introduction of the cyano group can be achieved via the formation of a cyanohydrin, followed by dehydration to yield an α,β-unsaturated nitrile. Subsequent reaction with an amine or ammonia (B1221849) could then form the imine functionality.

Alternatively, starting from an acyclic precursor like a substituted adipic acid derivative, a sequence of reactions involving reduction, halogenation, and cyanation could lead to a substituted hexanedinitrile, which can then undergo a Thorpe-Ziegler cyclization. The choice of starting material and synthetic route is dictated by the desired substitution pattern on the cyclopentane ring. researchgate.net

Regioselective and Stereoselective Synthesis of this compound and its Congeners

The synthesis of structurally diverse and pharmaceutically relevant molecules often requires precise control over regioselectivity and stereoselectivity. For substituted 2-iminocyclopentanecarbonitriles, achieving this control is a significant synthetic challenge.

Regioselectivity: In cases where an unsymmetrically substituted dinitrile is used as a precursor for the Thorpe-Ziegler cyclization, the regioselectivity of the ring closure is determined by the relative acidity of the α-protons and the steric hindrance around the nitrile groups. Directing groups can be employed to favor the formation of one regioisomer over another.

Stereoselectivity: The introduction of chiral centers in a controlled manner is crucial for the synthesis of enantiomerically pure or enriched compounds. nih.gov This can be achieved by using chiral starting materials, employing chiral auxiliaries, or through asymmetric catalysis. For instance, a stereoselective Michael addition of a nucleophile to a chiral α,β-unsaturated cyclopentenecarbonitrile could establish a key stereocenter before the formation of the imine.

Precursor TypeSynthetic StrategyDesired Outcome
Unsymmetrical DinitrileDirected Thorpe-Ziegler CyclizationRegiocontrol
Chiral α,β-Unsaturated NitrileAsymmetric Michael AdditionStereocontrol
Racemic MixtureChiral ResolutionEnantiopure Product

This table outlines strategies for achieving regioselectivity and stereoselectivity in the synthesis of this compound analogues.

Advanced and Sustainable Synthetic Techniques Applied to this compound

In recent years, the development of advanced and sustainable synthetic methods has revolutionized organic synthesis. Catalytic approaches, in particular, offer milder reaction conditions, higher efficiency, and reduced waste compared to traditional stoichiometric methods.

Catalytic Approaches in Iminocyclopentanecarbonitrile Synthesis

The application of catalysis to the synthesis of this compound and its derivatives is an emerging area of research, with the potential to provide more efficient and environmentally friendly routes.

Palladium-Catalyzed C-H Cyanation: Palladium catalysis has become a powerful tool for the formation of C-C and C-N bonds. nih.govrsc.org A hypothetical, yet plausible, advanced synthesis of this compound could involve the direct C-H cyanation of a suitable cyclopentene (B43876) or cyclopentane precursor. This approach would be highly atom-economical, as it avoids the pre-functionalization of the starting material. The reaction would likely employ a palladium catalyst in the presence of a suitable cyanide source and an oxidant. The regioselectivity of such a reaction would be a key challenge to overcome. The use of α-iminonitriles as cyanating agents in palladium-catalyzed reactions has been reported for arenes and could potentially be adapted for this purpose. rsc.orgresearchgate.net

SubstrateCatalystCyanide SourcePotential Outcome
CyclopentenePd(OAc)2 / LigandK4[Fe(CN)6]2-Iminocyclopent-3-enecarbonitrile
CyclopentanePd Catalystα-IminonitrileThis compound

This table presents a conceptual overview of potential palladium-catalyzed C-H cyanation reactions for the synthesis of iminocyclopentanecarbonitriles.

Nickel-Hydride Mediated Processes: Nickel-hydride catalysis is known to mediate a variety of cyclization and cross-coupling reactions. A potential application in the synthesis of this compound could involve the intramolecular hydrocyanation of an unsaturated nitrile precursor. This would involve the addition of a hydrogen and a cyanide group across a double or triple bond, followed by cyclization. While specific examples for this exact transformation are not yet prevalent, the versatility of nickel-hydride catalysis suggests it as a promising area for future research in the synthesis of this class of compounds.

Organocatalytic and Biocatalytic Transformations

Organocatalysis and biocatalysis have emerged as powerful tools for the asymmetric synthesis of complex molecules, offering high levels of stereocontrol and environmentally benign reaction conditions. mdpi.com

Organocatalytic Approaches:

The synthesis of α-aminonitriles, which are structurally related to this compound, has been extensively studied using organocatalysts. bohrium.com Chiral organocatalysts, such as those derived from cinchona alkaloids or prolinamides, can facilitate the enantioselective Strecker reaction, which involves the three-component condensation of a ketone, an amine, and a cyanide source. mdpi.com This methodology could be adapted for the synthesis of chiral this compound derivatives. For instance, a chiral bifunctional ammonium (B1175870) salt derived from trans-1,2-cyclohexyldiamine has shown promise in promoting cascade reactions to form 3,3-disubstituted isoindolinones, demonstrating the potential for creating complex cyclic structures. mdpi.com

The mechanism of these reactions often involves the formation of a chiral iminium ion intermediate, which then undergoes nucleophilic attack by cyanide. The stereochemical outcome is dictated by the chiral environment created by the organocatalyst.

Biocatalytic Transformations:

Biocatalysis offers a highly selective and sustainable alternative to traditional chemical methods. nih.gov Enzymes such as imine reductases (IREDs) and transaminases are particularly relevant for the synthesis of chiral amines and, by extension, could be applied to the synthesis of this compound analogues. acsgcipr.orgmdpi.com IREDs catalyze the asymmetric reduction of imines to amines, and their application in whole-cell systems has been demonstrated for the synthesis of chiral cyclic amines. acsgcipr.org Transaminases, on the other hand, can be used for the asymmetric amination of ketones. entrechem.com

A two-step biocatalytic cascade could be envisioned for the synthesis of chiral 2-aminocyclopentanecarbonitrile, a precursor to the target imine. This would involve a biocatalytic condensation followed by a stereoselective amination. elsevierpure.com The use of immobilized enzymes can further enhance the sustainability of the process by allowing for catalyst recycling. elsevierpure.com

Lewis Acid and Brønsted Acid Catalysis for Iminonitrile Formation

Acid catalysis plays a crucial role in the formation of imines and the subsequent addition of nucleophiles to the C=N bond. Both Lewis and Brønsted acids have been effectively employed to activate substrates and control selectivity in these transformations. wikipedia.orgnih.govnih.gov

Lewis Acid Catalysis:

Lewis acids, such as metal triflates and chlorides, can activate imines towards nucleophilic attack. organic-chemistry.orgnih.gov For instance, the synthesis of N-(pyridin-2-yl)iminonitriles has been achieved through a heterogeneous catalytic process using Al2O3 treated with HCl. mdpi.com This method involves the reaction of nitrostyrenes with 2-aminopyridine, followed by the selective transformation of the resulting α-iminonitriles into imidates. mdpi.com A variety of Lewis acids, including BF3·Et2O, TiCl4, SnCl4, and Cu(OTf)2, have been shown to catalyze the cyclization of iminophenyldiazoacetates to form indoles in high yields, highlighting their ability to promote intramolecular C-C bond formation involving iminium ions. organic-chemistry.orgnih.gov

The choice of Lewis acid can significantly influence the reaction's efficiency and selectivity. The general mechanism involves the coordination of the Lewis acid to the nitrogen atom of the imine, which increases its electrophilicity and facilitates the addition of a nucleophile, such as a cyanide source.

Brønsted Acid Catalysis:

Brønsted acids are also effective catalysts for reactions involving imines and iminium ions. researchgate.netchemrxiv.orgsc.edu Chiral phosphoric acids, for example, have been used for the enantioselective synthesis of 1,4-dihydroquinoline-3-carboxylates via the reaction of in situ-generated ortho-quinone methide imines with β-keto esters. nih.gov Diphenyl phosphate (B84403) has been reported to catalyze the intramolecular Friedel-Crafts reactions of indoles with tertiary allylic alcohols, demonstrating its utility in forming new C-C bonds through carbocationic intermediates. sc.edu

The catalytic cycle typically involves the protonation of the imine to form a more reactive iminium ion, which then undergoes nucleophilic attack. The counterion of the Brønsted acid can also play a role in the stereochemical outcome of the reaction.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles is crucial for developing sustainable synthetic methodologies. This section explores solvent-free reactions, aqueous phase synthesis, and the use of microwave and ultrasound irradiation in the context of this compound synthesis.

Solvent-Free Reaction Conditions

Performing reactions without a solvent offers significant environmental benefits by reducing waste and simplifying product purification. rsc.orgnih.gov The Claisen-Schmidt reaction, for instance, can be carried out under solvent-free conditions by grinding cycloalkanones with substituted benzaldehydes in the presence of solid NaOH, leading to quantitative yields of α,α′-bis-(substituted-benzylidene)cycloalkanones. This approach could be adapted for the synthesis of precursors to this compound.

Similarly, the synthesis of imidazo[1,2-a]pyridines has been achieved in excellent yields by heating α-haloketones with 2-aminopyridines without any catalyst or solvent. scielo.br A solvent-free, one-pot, two-step synthesis of 1,2,4-thiadiazoles from primary amides has also been reported, demonstrating the versatility of this green approach. rsc.org

CatalystReactantsProductYield (%)TimeRef
Solid NaOH (20 mol%)Cyclopentanone, Benzaldehyde2,5-bis-(Benzylidene)cyclopentanone985 min
Noneα-Bromoacetophenone, 2-Aminopyridine2-Phenylimidazo[1,2-a]pyridine9120 min scielo.br
Lawesson's Reagent, TBHPPrimary Amides1,2,4-ThiadiazolesHigh- rsc.org
p-Toluenesulfonic acidNitriles, Carboxylic AnhydridesAcyclic ImidesGood to Excellent5-28 min (ultrasound) researchgate.net

Table 1: Examples of Solvent-Free Synthesis of Related Heterocyclic Compounds

Aqueous Phase Synthesis and Related Environmentally Benign Media

Water is an ideal solvent for green chemistry due to its non-toxic, non-flammable, and abundant nature. Ultrasound-assisted synthesis of various biologically active heterocycles has been successfully performed in water, often without the need for a catalyst. nih.gov For example, the synthesis of dihydropyrano[2,3-c]pyrazole derivatives has been achieved in high yields in water under ultrasonic irradiation. nih.gov Similarly, dihydroquinolines have been synthesized in excellent yields via a catalyst-free, multi-component reaction in water under ultrasound. nih.gov The use of deep eutectic solvents, another class of environmentally benign media, has also been explored in combination with biocatalysis to overcome substrate solubility issues. entrechem.com

ReactionSolventConditionsYield (%)TimeRef
Dihydropyrano[2,3-c]pyrazole synthesisWaterUltrasound (40 kHz), 50 °C9235 min nih.gov
Dihydroquinoline synthesisWaterUltrasound (40 kHz)961 h nih.gov
Rhodanine derivative synthesisWaterUltrasound (20 kHz)High3 min nih.gov

Table 2: Examples of Aqueous Phase Synthesis under Ultrasound Irradiation

Microwave and Ultrasound-Assisted Synthetic Protocols

Microwave and ultrasound irradiation are energy-efficient techniques that can significantly accelerate reaction rates and improve yields. researchgate.neteurekaselect.comnanobioletters.comnih.govnih.gov

Microwave-Assisted Synthesis:

Microwave-assisted organic synthesis (MAOS) has been widely applied to the preparation of various heterocyclic compounds. nih.govnih.gov The synthesis of aminopyrimidine derivatives has been achieved through microwave irradiation, offering an eco-friendly alternative to conventional heating. nanobioletters.com Similarly, the synthesis of coumarin-based 1,2,3-triazoles and substituted imidazoles has been shown to be more efficient under microwave conditions, with shorter reaction times and higher yields. nih.gov For instance, the synthesis of certain 1,2,4-triazole (B32235) derivatives was completed in just 33–90 seconds with an 82% yield under microwave irradiation, compared to several hours required by conventional methods. nih.gov

ProductMethodYield (%)TimeRef
Aminopyrimidine derivativesMicrowave33-62- nanobioletters.com
Coumarin-based 1,2,3-triazolesMicrowaveExcellent- nih.gov
Substituted ImidazolesMicrowaveGoodShorter than conventional
1,2,4-Triazole derivativesMicrowave8233-90 s nih.gov

Table 3: Comparison of Microwave-Assisted vs. Conventional Synthesis

Ultrasound-Assisted Synthesis:

Sonochemistry utilizes the energy of ultrasound to induce chemical reactions. The formation of acoustic cavitation bubbles creates localized high pressures and temperatures, enhancing mass transfer and reaction rates. researchgate.net This technique has been used for the catalyst-free synthesis of various heterocycles in water. nih.gov The synthesis of acyclic imides from nitriles and carboxylic anhydrides is significantly accelerated by ultrasound irradiation in the presence of p-toluenesulfonic acid under solvent-free conditions. researchgate.net

Continuous Flow Synthesis of Iminocyclopentanecarbonitrile Derivatives

Continuous flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and ease of scalability. nih.govnih.govresearchgate.net This technology is particularly well-suited for the synthesis of intermediates and active pharmaceutical ingredients. nih.gov

The synthesis of α-aminonitriles has been investigated in a continuous flow microreactor, demonstrating the potential for increased reaction efficiency and purity. researchgate.net The Strecker reaction, a key method for α-aminonitrile synthesis, can be effectively performed in a continuous flow setup. researchgate.net

A continuous flow system for the synthesis of this compound derivatives could involve the following steps:

Reagent Introduction: Solutions of the starting materials (e.g., a cyclopentanone derivative, an amine, and a cyanide source) are continuously pumped into the reactor system.

Mixing and Reaction: The reagents are mixed in a micro-mixer and flow through a heated or cooled reactor coil, where the reaction takes place. The residence time in the reactor can be precisely controlled to optimize the yield and minimize side reactions.

In-line Analysis and Purification: The product stream can be monitored in real-time using techniques like FT-IR or mass spectrometry. In-line purification modules can be integrated to remove impurities, providing a continuous stream of the purified product.

The use of packed-bed reactors containing immobilized catalysts (e.g., a solid-supported acid or an immobilized enzyme) can further enhance the efficiency and sustainability of the process. Continuous flow technology has been successfully applied to a wide range of chemical transformations, including multi-step syntheses, and holds great promise for the on-demand production of this compound and its advanced analogues. nih.govresearchgate.netresearchgate.net

Compound/ReactionFlow Rate/Residence TimeProductivityYield (%)Ref
Lomustine9 min residence time110 mg/h63 nih.gov
(E/Z)-Tamoxifen precursor-40 g in 6 h97 nih.gov
α-Aminonitriles--Excellent researchgate.net

Table 4: Examples of Continuous Flow Synthesis

Mechanistic Elucidation of Key Synthetic Steps in this compound Formation

The synthesis of this compound via the Thorpe-Ziegler reaction is a classic example of intramolecular nitrile condensation. The reaction proceeds through a series of ionic intermediates, culminating in the formation of the cyclic imine. The generally accepted mechanism involves initial deprotonation, subsequent nucleophilic attack, and final tautomerization. mdpi.comchem-station.com

Step 1: Deprotonation

The reaction is initiated by a base, which abstracts an α-proton from one of the nitrile groups of adiponitrile (B1665535). The acidity of this proton is enhanced by the electron-withdrawing nature of the adjacent cyano group. This deprotonation results in the formation of a resonance-stabilized carbanion. The choice of base is critical, with stronger bases such as sodium ethoxide or sodium hydride being commonly employed to ensure efficient carbanion formation. mdpi.com

Step 2: Intramolecular Nucleophilic Attack

The newly formed carbanion acts as a potent nucleophile and attacks the electrophilic carbon of the second nitrile group within the same molecule. This intramolecular cyclization step leads to the formation of a five-membered ring and a transient anionic imine intermediate. The favorability of this intramolecular reaction is a key aspect of the Thorpe-Ziegler synthesis, particularly for the formation of five- and six-membered rings. chem-station.com

Step 3: Tautomerization

The cyclic anionic imine intermediate is then protonated, typically by the conjugate acid of the base used in the initial step, to yield the neutral this compound. However, this imine exists in equilibrium with its more stable tautomer, 2-aminocyclopent-1-enecarbonitrile (an enamine). Spectroscopic studies have confirmed that the equilibrium generally favors the enamine form due to the presence of a conjugated system. mdpi.com The final product is often a mixture of these two tautomers, with the ratio depending on the specific reaction conditions and the solvent used.

Detailed Research Findings

Computational studies, particularly using Density Functional Theory (DFT), have provided deeper insights into the energetics and transition states of the Thorpe reaction, the intermolecular counterpart of the Thorpe-Ziegler reaction. These studies support the proposed ionic mechanism involving a carbanion intermediate. While specific computational data for the intramolecular cyclization of adiponitrile is not extensively available, the findings from related systems provide a strong theoretical foundation for the mechanism.

The following table summarizes the key steps and intermediates in the formation of this compound:

StepDescriptionKey Intermediate
1Base-catalyzed deprotonation of adiponitrile at the α-carbon.Resonance-stabilized carbanion
2Intramolecular nucleophilic attack of the carbanion on the second nitrile group.Cyclic anionic imine
3Protonation of the anionic imine.This compound
4Tautomerization to the more stable enamine form.2-Aminocyclopent-1-enecarbonitrile

Further research, including kinetic and spectroscopic analysis of the Thorpe-Ziegler cyclization of adiponitrile, would provide more quantitative data on the reaction rates and the relative stabilities of the intermediates and tautomers involved in the formation of this compound.

Reactivity and Reaction Mechanisms of 2 Iminocyclopentanecarbonitrile

Reactions Involving the Nitrile Functionality of 2-Iminocyclopentanecarbonitrile

The nitrile group is characterized by a linear sp-hybridized carbon atom triply bonded to a nitrogen atom. fiveable.me The significant electronegativity difference between carbon and nitrogen polarizes the triple bond, creating a strong dipole and rendering the carbon atom electrophilic. libretexts.orgfiveable.me This inherent electronic property is the foundation for its reactivity towards a wide array of nucleophiles. pressbooks.publibretexts.org

Nucleophilic addition is the most fundamental reaction of the nitrile group. A nucleophile attacks the electrophilic carbon, leading to the formation of an sp²-hybridized imine anion intermediate, analogous to the formation of an alkoxide from a carbonyl compound. libretexts.orgpressbooks.pub

The hydrolysis of nitriles is a cornerstone reaction that typically proceeds under acidic or basic conditions to yield carboxylic acids. libretexts.orgchemistrysteps.com The reaction progresses through an amide intermediate, which can sometimes be isolated under milder basic conditions. youtube.comlumenlearning.com

Acid-Catalyzed Hydrolysis : In the presence of an acid (e.g., H₂SO₄ in water), the nitrile nitrogen is first protonated. This protonation significantly increases the electrophilicity of the nitrile carbon, making it more susceptible to attack by a weak nucleophile like water. lumenlearning.comlibretexts.orgpressbooks.pub A series of proton transfers and tautomerization steps converts the initial adduct into an amide. Under forcing conditions (e.g., heat), the amide undergoes further hydrolysis to yield the corresponding carboxylic acid and an ammonium (B1175870) ion. pressbooks.pubyoutube.com

Base-Catalyzed Hydrolysis : Under basic conditions (e.g., aqueous NaOH), a strong nucleophile like the hydroxide (B78521) ion (OH⁻) directly attacks the nitrile carbon. libretexts.orgpressbooks.pub This forms an imine anion, which is then protonated by water to give an imidic acid, which tautomerizes to an amide. chemistrysteps.com If the reaction is heated vigorously, the amide is further hydrolyzed to a carboxylate salt. A final acidification step is required to produce the neutral carboxylic acid. chemistrysteps.comyoutube.com It is often possible to stop the reaction at the amide stage under milder basic conditions. youtube.com

Reaction Reagents Intermediate Product Final Product
Acidic HydrolysisH₃O⁺, Δ2-Iminocyclopentanecarboxamide2-Oxocyclopentanecarboxylic acid
Basic Hydrolysis1. NaOH, H₂O, Δ 2. H₃O⁺2-Iminocyclopentanecarboxamide2-Oxocyclopentanecarboxylic acid

Organometallic reagents, such as Grignard (R-MgX) and organolithium (R-Li) reagents, are potent carbon-based nucleophiles that react with nitriles to form ketones after an aqueous workup. chemistrysteps.comlibretexts.orgpressbooks.pub

The mechanism involves the nucleophilic addition of the carbanionic alkyl or aryl group from the organometallic reagent to the electrophilic nitrile carbon. youtube.comchemistrysteps.com This addition forms a stable N-magnesium or N-lithium imine salt. A key feature of this reaction is that addition occurs only once, as the resulting negatively charged imine intermediate is unreactive towards a second equivalent of the organometallic reagent. chemistrysteps.com Subsequent hydrolysis of this intermediate with aqueous acid (H₃O⁺) converts the imine into a ketone. masterorganicchemistry.comleah4sci.com This reaction provides a powerful method for constructing new carbon-carbon bonds and synthesizing ketones. youtube.commasterorganicchemistry.com

Reagent Type General Formula Reaction with this compound Final Product (after hydrolysis)
Grignard ReagentR-MgXNucleophilic addition to the nitrile carbon2-Acyl-cyclopentanone (where acyl is derived from R)
Organolithium ReagentR-LiNucleophilic addition to the nitrile carbon2-Acyl-cyclopentanone (where acyl is derived from R)

The carbon-nitrogen triple bond of a nitrile can participate as a dipolarophile in cycloaddition reactions, most notably in 1,3-dipolar cycloadditions. wikipedia.org This class of reactions is a powerful tool for the stereoselective and regioselective synthesis of five-membered heterocyclic rings. wikipedia.org

In a 1,3-dipolar cycloaddition, a 1,3-dipole (a molecule with four π-electrons delocalized over three atoms) reacts with a dipolarophile (in this case, the nitrile) in a concerted, pericyclic fashion. wikipedia.orgslideshare.netslideshare.net For example, reacting this compound with an azide (B81097) (a common 1,3-dipole) would yield a tetrazole derivative. Similarly, reaction with a nitrile oxide would produce an oxadiazole. These reactions, often referred to as Huisgen cycloadditions, are of significant importance in medicinal chemistry and materials science for constructing complex heterocyclic scaffolds. wikipedia.org

The nitrile group can be readily transformed into other important functional groups through reduction or oxidation.

Reduction : The reduction of the nitrile group in this compound can lead to two primary products depending on the reducing agent used.

To Primary Amines : Strong reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (H₂ with a metal catalyst like Ni, Pt, or Pd) reduce the nitrile to a primary amine. fiveable.melibretexts.orgwikipedia.orglibretexts.org With LiAlH₄, the reaction proceeds via two successive nucleophilic additions of hydride (H⁻) to the nitrile carbon. libretexts.orgchemistrysteps.comlibretexts.org

To Aldehydes : Milder reducing agents, such as diisobutylaluminium hydride (DIBAL-H), can achieve a partial reduction, stopping at the imine stage. wikipedia.org Subsequent hydrolysis of this intermediate yields an aldehyde. pressbooks.pubwikipedia.org

Oxidation : The direct oxidation of a nitrile group is not a common transformation. However, nitriles are often synthesized via the oxidation of other functional groups, such as primary amines or aldehydes, using reagents like TEMPO in the presence of an oxidant. organic-chemistry.org

Transformation Reagents Product
Reduction to Primary Amine1. LiAlH₄, Ether 2. H₂O2-Imino-1-(aminomethyl)cyclopentane
H₂, Ni/Pt/Pd2-Imino-1-(aminomethyl)cyclopentane
Reduction to Aldehyde1. DIBAL-H, Toluene 2. H₂O2-Iminocyclopentanecarbaldehyde

Nucleophilic Additions to the Nitrile Group

Reactivity of the Imine Moiety in this compound

The imine functional group (>C=NH) in this compound also possesses an electrophilic carbon atom, though it is generally less reactive than the carbon of a corresponding carbonyl group (ketone) because nitrogen is less electronegative than oxygen. redalyc.org The reactivity of the imine can be enhanced by protonation with an acid, which forms a highly electrophilic iminium ion. nih.govmasterorganicchemistry.com

Key reactions of the imine moiety include:

Hydrolysis : Imines can be hydrolyzed back to their parent carbonyl compound and amine/ammonia (B1221849). This reaction is essentially the reverse of imine formation and is typically carried out with aqueous acid (H₃O⁺). masterorganicchemistry.com In the case of this compound, hydrolysis would cleave the C=N bond to yield 2-cyanocyclopentanone and ammonia.

Reduction : The imine double bond can be reduced to a secondary amine. This is a crucial step in reductive amination processes. masterorganicchemistry.com Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) or catalytic hydrogenation. Reduction of the imine in this compound would yield 2-aminocyclopentanecarbonitrile.

Nucleophilic Addition : Similar to carbonyls, imines undergo nucleophilic addition at the carbon atom. For instance, organometallic reagents can add to the imine, although this can be less straightforward than addition to carbonyls. rsc.org The reaction of the iminium ion with nucleophiles is particularly efficient. nih.gov

Nucleophilic Attack on the Imine Carbon

The imine carbon of this compound is susceptible to attack by various nucleophiles. nih.gov This reactivity is analogous to that of aldehydes and ketones, where the carbon of the carbonyl group is electrophilic. masterorganicchemistry.com The addition of a nucleophile to the imine carbon leads to the formation of a tetrahedral intermediate, which can then be further transformed.

Addition of Carbon-Nucleophiles (e.g., Mannich-type Reactions)

Mannich-type reactions represent a significant class of reactions involving the nucleophilic addition of carbon nucleophiles to imines. nih.gov In the context of this compound, a carbon nucleophile, such as an enolate or an organometallic reagent, can attack the imine carbon. This reaction is a powerful tool for carbon-carbon bond formation, leading to the synthesis of more complex molecular scaffolds. nih.govresearchgate.net The reaction is typically catalyzed by acid or base and proceeds through the formation of an iminium ion intermediate, which is highly electrophilic. researchgate.net

For instance, the reaction of this compound with a ketone in the presence of an acid or base catalyst would yield a β-amino ketone derivative. The general mechanism involves the formation of an enol or enolate from the ketone, which then acts as the carbon nucleophile.

Reactant 1Reactant 2CatalystProduct Type
This compoundKetone (e.g., Acetone)Acid or Baseβ-Amino ketone
This compoundEnolate---β-Amino carbonyl compound
This compoundOrganometallic Reagent (e.g., Grignard)---α-Substituted amine
Hydride Reductions and Amination

The imine functionality of this compound can be readily reduced to an amine. This transformation is typically achieved using hydride reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). libretexts.orgharvard.edu These reagents deliver a hydride ion (H⁻) to the electrophilic imine carbon, followed by protonation of the resulting nitrogen anion to yield the corresponding amine. libretexts.orgyoutube.com

Reductive amination is a related and highly useful process for the synthesis of amines. wikipedia.orglibretexts.org This one-pot procedure involves the reaction of a carbonyl compound with an amine to form an imine in situ, which is then reduced without isolation. masterorganicchemistry.com While this compound is already an imine, the principles of reductive amination are relevant to its further functionalization. For example, the resulting amine from the reduction of this compound could potentially undergo further alkylation.

The choice of reducing agent can influence the selectivity of the reaction. Sodium borohydride is a milder reducing agent compared to lithium aluminum hydride and is often used for the selective reduction of imines in the presence of other functional groups like esters. harvard.edu In contrast, lithium aluminum hydride is a more powerful reducing agent and will reduce both imines and nitriles. harvard.edu

ReagentProduct
Sodium Borohydride (NaBH₄)2-Aminocyclopentanecarbonitrile
Lithium Aluminum Hydride (LiAlH₄)(2-Aminocyclopentyl)methanamine

Electrophilic Reactions on the Imine Nitrogen (e.g., Alkylation, Acylation)

The nitrogen atom of the imine group in this compound possesses a lone pair of electrons, rendering it nucleophilic and susceptible to reactions with electrophiles. nih.gov

Alkylation: Alkylation of the imine nitrogen can be achieved using alkylating agents such as alkyl halides. nih.gov This reaction leads to the formation of a quaternary iminium salt. The direct alkylation of imines can sometimes be challenging, and alternative methods, such as the alkylation of the corresponding amine after reduction, are often employed. nih.gov

Acylation: Similarly, acylation of the imine nitrogen can be accomplished using acylating agents like acyl chlorides or anhydrides. This reaction results in the formation of an N-acyliminium ion, which can be a useful intermediate for further transformations.

These electrophilic reactions on the imine nitrogen provide a means to introduce a variety of substituents, further diversifying the chemical space accessible from this compound.

Isomerization and Tautomerization Processes of the Imino Group

The imino group of this compound can undergo isomerization and tautomerization processes. Tautomerism is the interconversion of constitutional isomers, usually involving the migration of a proton. libretexts.org In the case of this compound, it can exist in equilibrium with its enamine tautomer, 2-amino-1-cyclopentene-1-carbonitrile (B31213). libretexts.org

The position of the equilibrium between the imine and enamine forms is influenced by various factors, including the solvent, temperature, and the presence of acid or base catalysts. youtube.com In many cases, the keto (or in this case, imine) form is thermodynamically more stable. libretexts.org However, the enamine tautomer can be stabilized by conjugation with the nitrile group and the cyclopentene (B43876) double bond. youtube.com This tautomeric equilibrium is significant as the enamine form exhibits different reactivity compared to the imine, providing alternative reaction pathways. For instance, the enamine can act as a nucleophile through its β-carbon atom.

Cycloaddition Reactions Involving the Imine Group (e.g., [2+2], [3+2] Cycloadditions)

The imine double bond of this compound can participate in cycloaddition reactions, which are powerful methods for the construction of cyclic structures. fiveable.me These reactions involve the concerted or stepwise combination of two or more unsaturated molecules to form a cyclic adduct. iupac.org

[2+2] Cycloaddition: A [2+2] cycloaddition involves the reaction of two components with two π-electrons each to form a four-membered ring. fiveable.me The reaction of the imine group of this compound with an alkene, for example, can lead to the formation of an azetidine (B1206935) ring. nih.gov These reactions are often promoted photochemically. youtube.comnih.gov Thermal [2+2] cycloadditions are generally forbidden by the Woodward-Hoffmann rules, but can occur with certain substrates like ketenes. youtube.com The Paterno-Büchi reaction is a photochemical [2+2] cycloaddition between a carbonyl group and an alkene to form an oxetane; an analogous reaction with an imine (the aza-Paternò–Büchi reaction) would yield an azetidine. libretexts.org

[3+2] Cycloaddition: In a [3+2] cycloaddition, a three-atom component (a 1,3-dipole) reacts with a two-atom component (a dipolarophile) to form a five-membered ring. uchicago.edu The imine group itself is not a 1,3-dipole, but it can be converted into one or react with one. For instance, azomethine ylides, which are 1,3-dipoles, can be generated from imines and then undergo [3+2] cycloaddition with a suitable dipolarophile. nih.gov This type of reaction is a versatile method for the synthesis of five-membered nitrogen-containing heterocycles. wikipedia.org

Cycloaddition TypeReactantProduct Ring System
[2+2] CycloadditionAlkeneAzetidine
[3+2] Cycloaddition1,3-Dipole (e.g., Azomethine Ylide)Pyrrolidine derivative

Transformations and Functionalization of the Cyclopentane (B165970) Ring System

Beyond the reactivity of the imine and nitrile groups, the cyclopentane ring of this compound can also be a site for chemical modification. The presence of the functional groups can influence the reactivity of the ring itself, for example, by activating adjacent C-H bonds.

Reactions that transform the cyclopentane ring could include ring-opening reactions, ring-expansion reactions, or the introduction of new substituents onto the carbocyclic framework. The specific conditions and reagents employed would determine the outcome of such transformations. For instance, under strongly reducing conditions, not only the imine and nitrile but also the ring could potentially undergo changes, although such reactions are less common and would require specific and forcing conditions. The functionalization of the cyclopentane ring allows for the synthesis of a wider array of complex molecules with potential applications in various fields of chemistry.

Ring Expansion and Contraction Reactions

Ring expansion and contraction reactions are powerful tools in organic synthesis for accessing diverse cyclic frameworks. For a five-membered ring system like that in this compound, these transformations can be envisioned to proceed through various mechanisms, often involving the generation of a reactive intermediate.

Ring Expansion:

One plausible pathway for ring expansion involves the rearrangement of a carbocation intermediate adjacent to the ring. For instance, if the imine nitrogen were to be protonated or coordinated to a Lewis acid, followed by the addition of a nucleophile to the imine carbon, subsequent elimination or rearrangement could lead to a six-membered ring. Another possibility involves the Tiffeneau-Demjanov rearrangement, where a diazotization of a primary amine on a side chain attached to the ring could induce a ring expansion.

Ring Contraction:

Ring contraction of the cyclopentane ring in this compound could potentially be achieved through reactions like the Favorskii rearrangement if a suitable leaving group is introduced at the α-position to the imine. This reaction typically involves the formation of a cyclopropanone (B1606653) intermediate from an α-haloketone, which then undergoes ring opening. While not a ketone, the imine functionality could potentially undergo analogous transformations under specific conditions.

Transformation Type Plausible Reagents/Conditions Potential Product Type
Ring ExpansionDiazotization of an exocyclic amine, Acid catalysis with rearrangementSubstituted piperidines or other six-membered heterocycles
Ring ContractionIntroduction of an α-halo substituent followed by baseSubstituted pyrrolidines or related four-membered rings

This table presents hypothetical transformations based on general principles of ring expansion and contraction reactions.

α-Functionalization and Substitution Reactions on the Cyclic Imine

The carbon atom alpha to the imine nitrogen (C5) is susceptible to functionalization. The acidity of the α-protons is enhanced by the electron-withdrawing nature of the imine and nitrile groups, facilitating deprotonation to form a resonance-stabilized carbanion. This anion can then react with various electrophiles.

Furthermore, direct α-functionalization of cyclic imines has been achieved through various methods. youtube.com These often involve the generation of an enamine or a related nucleophilic intermediate, which can then be trapped by an electrophile. youtube.com For this compound, this could provide a route to introduce a range of substituents at the C5 position.

Table of Potential α-Functionalization Reactions

Reaction Type Electrophile Potential Product
AlkylationAlkyl halide5-Alkyl-2-iminocyclopentanecarbonitrile
Aldol ReactionAldehyde or Ketone5-(β-Hydroxyalkyl)-2-iminocyclopentanecarbonitrile
Michael Additionα,β-Unsaturated carbonyl5-(3-Oxoalkyl)-2-iminocyclopentanecarbonitrile

This table illustrates potential α-functionalization reactions based on the expected reactivity of the cyclic imine.

Catalyzed Transformations of this compound

Catalysis offers a powerful means to achieve selective and efficient transformations. Both organocatalysis and transition metal catalysis could potentially be employed to manipulate the structure of this compound.

Organocatalytic and Biocatalytic Approaches

Organocatalysis, which utilizes small organic molecules as catalysts, could be employed for various asymmetric transformations of this compound. For example, chiral Brønsted acids could activate the imine for nucleophilic attack, while chiral amines could form chiral enamines for subsequent reactions.

Biocatalysis, using enzymes to catalyze chemical reactions, offers the potential for highly selective transformations under mild conditions. Enzymes such as imine reductases or nitrilases could potentially act on this compound to produce chiral amines or carboxylic acids, respectively.

Transition Metal-Catalyzed Coupling Reactions (e.g., C-C, C-N Bond Formation)

Transition metal catalysis provides a versatile platform for the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. The imine moiety of this compound could participate in various coupling reactions. For instance, the C=N bond could undergo migratory insertion into a metal-carbon or metal-hydride bond.

Detailed Mechanistic Studies of Key Reactions of this compound

Detailed mechanistic studies, often employing computational methods and kinetic analysis, are crucial for understanding the intricacies of chemical reactions. For this compound, such studies would be invaluable for elucidating the precise pathways of its potential transformations.

For instance, density functional theory (DFT) calculations could be used to model the transition states of potential ring expansion or contraction reactions, providing insights into the activation barriers and the factors controlling the reaction outcome. Similarly, mechanistic studies of catalyzed reactions would help in understanding the role of the catalyst in activating the substrate and controlling the stereoselectivity of the transformation.

Due to the limited specific literature on this compound, this section remains speculative. Future research in this area would be highly beneficial for unlocking the full synthetic potential of this compound.

Applications of 2 Iminocyclopentanecarbonitrile As a Versatile Synthetic Building Block

Construction of Advanced Heterocyclic and Polycyclic Systems

The development of novel and efficient routes to complex cyclic systems is a cornerstone of modern organic synthesis, driven largely by the search for new therapeutic agents and materials. rsc.org Molecules containing nitrogen are particularly significant, as they are ubiquitous in pharmaceuticals and biologically active compounds. mdpi.com

Synthesis of Nitrogen-Containing Heterocycles from 2-Iminocyclopentanecarbonitrile

Nitrogen-containing heterocycles are fundamental components of many natural products and pharmaceuticals. lookchem.com The synthesis of these structures often relies on versatile building blocks that can undergo various cyclization reactions. youtube.com While this compound is itself a nitrogen-containing heterocycle, formed as a byproduct during the industrial synthesis of hexamethylenediamine (B150038) from hexanedinitrile, its direct application as a starting material for more complex heterocycles is not extensively documented in mainstream chemical literature. lookchem.comlookchem.com

Theoretically, the presence of the endocyclic imine and the nitrile group provides reactive sites for a range of transformations. The imine moiety could, in principle, participate in cycloaddition reactions or be targeted by nucleophiles, while the nitrile group is a classic precursor for other nitrogen-containing functionalities like amines or tetrazoles, which could then be incorporated into a new ring system.

Formation of Spiro Compounds and Fused Ring Systems

Spirocyclic and fused-ring systems are important structural motifs that impart three-dimensionality to molecules, a desirable trait in drug design. Fused heterocycles, systems where two or more rings share a bond, are critical in materials science and medicinal chemistry. nih.govnih.gov Spiro compounds, which feature two rings connected by a single common atom, are also of significant interest. nih.gov

The cyclopentane (B165970) ring of this compound could serve as the foundation for both fused and spiro systems. For instance, reactions that form a new ring across the C-N double bond and an adjacent carbon atom could lead to fused heterocyclic systems. The creation of spirocycles would likely involve a more complex, multi-step sequence, potentially transforming the existing functional groups to facilitate a spirocyclization event. However, specific, documented examples of using this compound to generate these advanced polycyclic structures remain a subject for future research exploration.

Role in the Total Synthesis of Natural Products and Complex Molecules (as an intermediate)

The total synthesis of natural products is a field that drives the development of new synthetic methods and strategies. rsc.orgresearchgate.net The ultimate goal is often to create complex, biologically active molecules from simpler, more readily available precursors. nih.gov An intermediate in a total synthesis must be a molecule that can be reliably formed and then further transformed into the target structure.

A review of scientific literature does not indicate that this compound has been utilized as a key intermediate in the total synthesis of any major natural product or complex molecule to date. Its industrial origin as a byproduct of a bulk chemical process suggests it could be an accessible starting material. lookchem.comlookchem.com However, its potential has yet to be realized or documented in this specific context. The anticipation of natural product structures through synthesis is a known phenomenon, where a synthetic molecule is later found in nature, but this has not been the case for derivatives of this compound. researchgate.net

Scaffold for Structurally Novel Compounds for Targeted Research

In modern drug discovery, the concept of a "privileged scaffold" is paramount. A privileged scaffold is a molecular framework that is capable of binding to multiple biological targets by presenting substituents in specific spatial orientations. researchgate.net

Design Principles for Scaffold Derivatization and Analogue Development

The this compound moiety represents a potential scaffold for derivatization. The design principles for developing analogues would focus on its key features:

The Cyclopentane Core: This provides a semi-rigid framework to orient functional groups in defined vectors. Its stereocenters could be controlled to explore three-dimensional chemical space.

The Imine Functional Group: This group can be hydrolyzed to a ketone, reduced to a secondary amine, or engaged in addition reactions. Each transformation creates a new family of compounds with different physicochemical properties.

The Nitrile Functional Group: This versatile group can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or converted into various heterocycles like tetrazoles. These transformations allow for significant modulation of properties such as polarity, hydrogen bonding capability, and charge.

By systematically applying these transformations and introducing diverse substituents, chemists can create a collection of analogues to probe structure-activity relationships (SAR) for a given biological target. The goal is to use the core scaffold to build molecules with improved potency, selectivity, or drug-like properties.

Development of Compound Libraries Incorporating the this compound Moiety

Compound libraries are collections of discrete chemical compounds used in high-throughput screening to identify new lead structures for drug discovery. researchgate.net These libraries are often built around a central core or scaffold, which is decorated with various substituents.

The this compound structure is a candidate for the development of a target-focused compound library. A library based on this scaffold could be generated by leveraging the reactive handles of the imine and nitrile groups.

Table 1: Potential Derivatization Strategies for Library Synthesis

Scaffold PositionFunctional GroupPotential Reactions for DiversificationResulting Functionality
C1Imine (=NH)Reduction, Hydrolysis, Addition of R-MgXSecondary Amine, Ketone, Substituted Amine
C2Nitrile (-C≡N)Reduction, Hydrolysis, Cycloaddition (e.g., with NaN₃)Primary Amine, Carboxylic Acid, Tetrazole
Cyclopentane RingC-H BondsC-H Activation/FunctionalizationIntroduction of Alkyl, Aryl, or Halogen groups

By employing combinatorial chemistry principles, where different building blocks are systematically combined at these points of diversification, a large library of novel compounds based on the this compound core could be synthesized. Such a library, rich in sp³ character due to the cyclopentane ring, could then be screened against various biological targets, such as kinases or ion channels, to identify new bioactive molecules.

Application in Functionalization of Materials

The utilization of this compound as a reactive building block for the functionalization of materials is an emerging area of research. The inherent reactivity of its imine and nitrile functionalities allows for its covalent attachment to various substrates, thereby modifying their surface properties or introducing new functionalities. This section explores the current, albeit limited, documented applications of this compound in material science.

While direct and extensive research on the application of this compound for material functionalization is not widely published, its potential can be inferred from the known reactivity of imines and nitriles. These groups can participate in various chemical transformations, making them suitable for grafting onto polymers or inorganic surfaces.

For instance, the imine group can undergo hydrolysis, reduction, or reactions with nucleophiles, providing a handle for further chemical modification. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, both of which are versatile functional groups for subsequent reactions, such as amidation or esterification. These transformations could be employed to alter the hydrophilicity, biocompatibility, or adhesive properties of a material.

Currently, detailed research findings and specific data tables on the functionalization of materials using this compound are not available in the public domain. The scientific community has yet to fully explore and document the potential of this specific compound in materials science applications. Future research may focus on:

Surface modification of polymers: Grafting this compound onto polymer backbones to introduce reactive sites for cross-linking or for the attachment of bioactive molecules.

Functionalization of inorganic nanoparticles: Utilizing the imine or nitrile group to anchor this compound onto the surface of silica (B1680970) or metal oxide nanoparticles, thereby creating hybrid materials with tailored properties.

Synthesis of functional monomers: Employing this compound as a precursor for the synthesis of novel monomers that can be polymerized to create functional polymers with unique architectures and properties.

As research in this area progresses, it is anticipated that more specific applications and detailed experimental data will become available, further elucidating the role of this compound as a versatile tool for material functionalization.

Computational and Theoretical Investigations of 2 Iminocyclopentanecarbonitrile

Electronic Structure and Bonding Analysis

The electronic structure and the nature of chemical bonds within 2-iminocyclopentanecarbonitrile are fundamental to its reactivity. Computational analyses delve into the distribution of electrons and the energies of molecular orbitals.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. youtube.com It is used to calculate the electronic structure, optimized geometry, and energies of molecules. libretexts.org For this compound, a DFT calculation, typically using a functional like B3LYP with a basis set such as 6-31G(d), would be the first step in any theoretical study.

The calculation would yield the optimized three-dimensional coordinates of the atoms, providing precise information on bond lengths, bond angles, and dihedral angles. This data reveals the strain in the five-membered ring and the geometry of the imine and nitrile functional groups.

Illustrative Data Table: Predicted Geometrical Parameters for this compound

Disclaimer: The following data is illustrative and represents typical values for similar chemical structures. It is not based on a specific published calculation for this compound.

ParameterBond/AnglePredicted Value
Bond LengthC=N (imine)~1.28 Å
Bond LengthC≡N (nitrile)~1.16 Å
Bond LengthC-C (ring)~1.54 Å
Bond AngleC-C-C (ring)~105°
Dihedral AngleH-N-C-C~180° (for trans isomer)

These geometric parameters are crucial for understanding the molecule's stability and steric profile.

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. libretexts.orgyoutube.com The energy and localization of these orbitals are key predictors of a molecule's behavior as an electrophile or nucleophile. researchgate.net

For this compound, the HOMO would likely be localized on the imine nitrogen's lone pair, indicating its potential as a nucleophilic site. The LUMO, conversely, would be expected to have significant contributions from the π* orbitals of the imine (C=N) and nitrile (C≡N) groups, marking them as potential electrophilic sites for nucleophilic attack. wpmucdn.com The energy gap between the HOMO and LUMO is a critical parameter indicating the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity. researchgate.net

Illustrative Data Table: Predicted Frontier Orbital Energies

Disclaimer: The following data is for illustrative purposes and represents typical energy values. It is not from a specific calculation on this compound.

Molecular OrbitalEnergy (eV)Description
LUMO~1.5Indicates susceptibility to nucleophilic attack
HOMO~-6.8Indicates ability to donate electrons
HOMO-LUMO Gap ~8.3 Indicator of chemical stability

Atomic Charge and Electrostatic Potential Analysis

The distribution of electron density in a molecule is rarely uniform. An atomic charge and electrostatic potential analysis reveals the electron-rich and electron-poor regions, which is crucial for predicting intermolecular interactions. mdpi.com Molecular Electrostatic Potential (MEP) maps are a powerful visualization tool for this purpose. researchgate.netresearchgate.net

On an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas, which are prone to electrophilic attack. For this compound, these would be centered around the nitrogen atoms of the imine and nitrile groups due to their high electronegativity and lone pairs. youtube.com Regions of positive potential (colored blue) are electron-poor and susceptible to nucleophilic attack; these would likely be found on the hydrogen atoms and the carbon atoms bonded to the nitrogens. researchgate.net

Reaction Mechanism Prediction and Validation through Computational Modeling

Computational modeling is instrumental in elucidating the step-by-step pathways of chemical reactions, identifying transient intermediates, and determining the energy barriers that govern reaction rates.

Transition State Localization and Intrinsic Reaction Coordinate (IRC) Calculations

To understand how this compound participates in a reaction, for instance, its hydrolysis or reduction, computational chemists would first locate the transition state (TS) for each elementary step. A transition state is a first-order saddle point on the potential energy surface—a maximum in the direction of the reaction coordinate but a minimum in all other degrees of freedom. rowansci.com

Once a TS is located and confirmed by a frequency calculation (which must yield exactly one imaginary frequency), an Intrinsic Reaction Coordinate (IRC) calculation is performed. uni-muenchen.degaussian.com An IRC calculation maps the minimum energy path connecting the transition state to the corresponding reactant and product, confirming that the located TS indeed connects the desired species. rowansci.comscm.com This provides a detailed picture of the geometric changes the molecule undergoes throughout the reaction. youtube.com

Energy Profile Determination for Key Transformations

By calculating the energies of the reactants, intermediates, transition states, and products, a reaction energy profile can be constructed. This profile provides the key thermodynamic and kinetic data for a proposed reaction mechanism.

Illustrative Data Table: Hypothetical Energy Profile for Imine Hydrolysis

Disclaimer: The following data is hypothetical and for illustrative purposes only.

SpeciesRelative Energy (kcal/mol)
Reactants (Imine + H₂O)0.0
Transition State 1 (TS1)+15.2
Intermediate-5.7
Transition State 2 (TS2)+10.8
Products (Ketone + NH₃)-12.4

This profile would suggest a two-step mechanism with an activation barrier of 15.2 kcal/mol, leading to a thermodynamically favorable product.

Conformational Analysis and Stereochemical Considerations

The five-membered ring of this compound is not planar. A planar conformation would lead to significant torsional strain due to the eclipsing of hydrogen atoms on adjacent carbon atoms. libretexts.orgpressbooks.pub To alleviate this strain, the ring puckers into non-planar conformations. The two most common conformations for a cyclopentane (B165970) ring are the "envelope" and the "half-chair". scribd.comdalalinstitute.com

In the envelope conformation , four of the carbon atoms are in a plane, while the fifth is out of the plane, resembling an envelope with its flap open. dalalinstitute.comlibretexts.org The half-chair conformation has three atoms in a plane, with the other two puckered in opposite directions from the plane. scribd.com These conformations are in rapid equilibrium at room temperature through a process called pseudorotation, where the pucker moves around the ring. scribd.comdalalinstitute.com

The presence of the imino (=NH) and nitrile (-C≡N) substituents at the C2 position introduces further complexity. These groups will influence the conformational preference of the ring. The bulky substituents will preferentially occupy positions that minimize steric interactions with the rest of the ring. For instance, in substituted cyclopentanes, there is a tendency for substituents to adopt pseudo-equatorial positions to reduce steric hindrance.

A potential energy surface (PES) is a theoretical construct that maps the potential energy of a molecule as a function of its geometric coordinates. researchgate.netacs.org For this compound, a detailed PES would be crucial for understanding its conformational landscape. Computational methods, particularly Density Functional Theory (DFT), are powerful tools for mapping such surfaces.

By systematically varying the dihedral angles of the cyclopentane ring and the orientation of the imino and nitrile groups, a PES can be generated. This map would reveal the various stable conformers (local minima on the PES) and the transition states that connect them (saddle points on the PES). The energy differences between these conformers would indicate their relative populations at a given temperature.

Hypothetical Energy Profile for this compound Conformers:

ConformerRelative Energy (kcal/mol)Key Feature
Envelope (C1-pucker)0.0Lowest energy conformer, substituent at a pseudo-equatorial position.
Half-Chair (C1, C2-pucker)0.5 - 1.5Slightly higher in energy, substituent positions vary.
Planar> 5.0High energy due to maximum torsional strain.

This table is illustrative and based on general principles of cyclopentane conformational analysis. Actual values would require specific DFT calculations.

The imino group in this compound can exist as either the (E) or (Z) isomer, which are diastereomers. Computational studies can predict the relative stability of these isomers. Furthermore, the C2 carbon is a stereocenter, meaning the molecule can exist as a pair of enantiomers (R and S).

Theoretical investigations are instrumental in understanding and predicting the outcomes of diastereoselective and enantioselective reactions involving this molecule. For instance, in a reaction where a nucleophile adds to the C=N double bond, the approach of the nucleophile can be influenced by the existing stereochemistry of the ring.

Computational modeling of the transition states for the formation of different diastereomers can elucidate the origins of stereoselectivity. tohoku.ac.jpbeilstein-journals.org By calculating the activation energies for the different reaction pathways, chemists can predict which diastereomer will be the major product. Similarly, in enantioselective catalysis, computational models can help in designing chiral catalysts that selectively stabilize the transition state leading to one enantiomer over the other.

Molecular Dynamics Simulations for Reactivity and Interaction Modeling

Molecular dynamics (MD) simulations provide a dynamic picture of molecular behavior over time. physchemres.org For this compound, MD simulations can be employed to model its behavior in different solvent environments and its interactions with other molecules, such as biological macromolecules.

An MD simulation would involve placing the molecule in a simulated box of solvent molecules (e.g., water) and then solving Newton's equations of motion for all the atoms in the system. This would allow for the observation of conformational changes, solvent effects on stability, and the formation of intermolecular interactions like hydrogen bonds.

Potential Applications of MD Simulations for this compound:

Simulation FocusInformation Gained
Solvation DynamicsHow the molecule interacts with solvent molecules and how this affects its conformation and reactivity.
Protein-Ligand BindingIf the molecule is a potential drug candidate, MD can model its binding to a target protein, revealing key interactions and binding affinity.
Reaction DynamicsMD can be used to simulate the trajectory of a chemical reaction, providing insights into the mechanism at an atomistic level.

These simulations are computationally intensive but offer a level of detail that is often inaccessible through experimental methods alone.

Advanced Spectroscopic and Analytical Methodologies for Structural and Mechanistic Insights

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Determination

NMR spectroscopy is the cornerstone for elucidating the structure of organic molecules in solution and the solid state.

Multi-dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Multi-dimensional NMR experiments are indispensable for assigning proton (¹H) and carbon (¹³C) signals, especially in complex molecules.

COSY (Correlation Spectroscopy) would be used to identify proton-proton coupling networks within the cyclopentane (B165970) ring.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton to its directly attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation) would reveal long-range (2-3 bond) correlations between protons and carbons, which is critical for connecting the nitrile group (C≡N) and the imine group (C=NH) to the cyclopentane ring structure.

NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about through-space proximity of protons, helping to define the stereochemistry and preferred conformation of the cyclopentane ring.

Without experimental data, a hypothetical data table cannot be accurately constructed.

Dynamic NMR for Mechanistic Insights and Conformational Exchange

2-Iminocyclopentanecarbonitrile likely exists in equilibrium with its tautomer, 2-aminocyclopent-1-enecarbonitrile. This tautomerism, along with potential ring-flipping of the cyclopentane moiety, represents dynamic processes that could be studied using variable-temperature NMR experiments. youtube.comresearchgate.netresearchgate.net Such studies, known as dynamic NMR (DNMR), can provide kinetic and thermodynamic parameters for these exchange processes by analyzing changes in peak shape, from sharp signals at slow exchange to coalesced peaks and then sharp signals for the averaged species at fast exchange. youtube.com No such studies for this compound have been found.

Solid-State NMR Applications

Solid-State NMR (ssNMR) provides structural information on crystalline or amorphous solid samples, offering insights into polymorphism, molecular packing, and conformations in the solid phase that may differ from those in solution. mdpi.com For this compound, ssNMR could characterize the intermolecular interactions, such as hydrogen bonding involving the imine N-H group. However, no ssNMR data for this compound is available in the searched literature.

Mass Spectrometry for Reaction Monitoring and Fragmentation Pathway Analysis

Mass spectrometry is a powerful tool for determining the molecular weight of a compound and deducing its structure from fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

HRMS would be used to measure the exact mass of the molecular ion of this compound with high precision. This allows for the unambiguous determination of its elemental formula (C₆H₈N₂), distinguishing it from any other compounds with the same nominal mass. No published HRMS data for this compound could be located.

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation

Tandem mass spectrometry (MS/MS) involves isolating the molecular ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions. nih.govnih.gov The resulting fragmentation pattern provides a "fingerprint" that is characteristic of the molecule's structure. For this compound, expected fragmentation pathways would include the loss of small molecules like HCN, NH₃, or elements of the cyclopentane ring. Analyzing these pathways confirms the connectivity of the atoms within the molecule. springernature.com A detailed analysis is impossible without experimental MS/MS spectra.

Ion Mobility-Mass Spectrometry for Isomer Differentiation

Ion Mobility-Mass Spectrometry (IM-MS) is a powerful technique that separates ions in the gas phase based on their size, shape, and charge, providing an additional dimension of separation to conventional mass spectrometry. nih.govwikipedia.orgpolyu.edu.hk This capability is particularly valuable for distinguishing between isomers, which have the same mass-to-charge ratio (m/z) and are often indistinguishable by MS alone. polyu.edu.hkresearchgate.net For this compound, IM-MS can be instrumental in differentiating between structural isomers, tautomers, and conformers.

The primary isomers of interest for this compound include the imine-enamine tautomers. These forms, while having identical masses, would exhibit different three-dimensional structures. The more compact imine form would be expected to have a smaller collision cross-section (CCS) and thus a shorter drift time in the ion mobility cell compared to the potentially more extended enamine tautomer.

IM-MS separates these isomers by measuring their drift time through a gas-filled tube under the influence of an electric field. wikipedia.orgyoutube.com The resulting arrival time distribution provides a direct measure of the ion's CCS, a key physical parameter related to its conformation. researchgate.net High-resolution techniques like drift-tube ion mobility spectrometry (DTIMS) can provide highly accurate CCS values, while methods like traveling-wave ion mobility spectrometry (TWIMS) offer good sensitivity. nih.govrsc.org

Table 1: Hypothetical Ion Mobility-Mass Spectrometry Data for Isomers of C₆H₈N₂

Isomer Molecular Formula Mass (Da) Proposed Structure Expected Collision Cross-Section (CCS) in N₂ (Ų)
This compound C₆H₈N₂ 108.0688 Cyclic Imine ~125
1-Amino-2-cyanocyclopentene C₆H₈N₂ 108.0688 Enamine Tautomer ~130

Note: The CCS values are hypothetical and serve to illustrate the expected differentiation by IM-MS.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis in Reaction Contexts

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques essential for identifying functional groups and monitoring reaction progress. scispace.com The fundamental requirement for a vibrational mode to be IR active is a change in the dipole moment during the vibration, whereas for a mode to be Raman active, there must be a change in polarizability. scispace.com

In the context of synthesizing this compound, these techniques provide a clear fingerprint of the molecular structure. The key functional groups, the imine (C=N) and the nitrile (C≡N), have characteristic absorption bands.

Nitrile (C≡N) stretch: This group typically exhibits a sharp, medium-intensity peak in the IR spectrum around 2260-2220 cm⁻¹.

Imine (C=N) stretch: This bond shows a medium to weak absorption in the 1690-1640 cm⁻¹ region.

N-H stretch (of the imine): A moderate absorption is expected in the 3400-3300 cm⁻¹ region.

C-H stretches (aliphatic): Strong absorptions will appear just below 3000 cm⁻¹.

Raman spectroscopy is particularly useful for detecting symmetric and non-polar bonds. The C≡N and C=N stretching vibrations are also Raman active and can provide complementary information. researchgate.net During a reaction, such as the cyclization of a precursor to form this compound, IR and Raman spectroscopy can be used to monitor the disappearance of reactant signals and the concurrent appearance of product signals, allowing for real-time kinetic analysis. libretexts.orgnih.gov

Table 2: Characteristic Vibrational Frequencies for this compound

Functional Group Bond Technique Expected Wavenumber (cm⁻¹) Intensity
Imine N-H N-H stretch IR 3400-3300 Medium
Alkane C-H C-H stretch IR 2960-2850 Strong
Nitrile C≡N stretch IR, Raman 2260-2220 Medium, Sharp (IR)
Imine C=N stretch IR, Raman 1690-1640 Medium-Weak (IR)

X-ray Crystallography for Precise Molecular Geometry and Stereochemical Assignment

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. bruker.com It provides unambiguous information about bond lengths, bond angles, and stereochemistry, which is invaluable for confirming the structure of novel compounds like this compound and its derivatives.

Obtaining single crystals of sufficient quality is the primary prerequisite for single-crystal X-ray diffraction (SC-XRD). hhu.deuni-freiburg.de For derivatives of this compound, SC-XRD analysis would yield a detailed molecular structure, confirming the connectivity of atoms and the cyclopentane ring conformation. The resulting crystallographic data, often deposited in databases like the Cambridge Crystallographic Data Centre (CCDC), provides atomic coordinates, unit cell dimensions, and space group information. researchgate.net This technique is powerful enough to resolve subtle structural details, including the effects of substituent groups on the molecular geometry. nih.gov For example, analysis of a derivative could confirm the E/Z configuration of the imine group and the relative stereochemistry of any chiral centers.

Co-crystals are multi-component crystalline solids where different neutral molecules are held together in a stoichiometric ratio by non-covalent interactions. nih.govmdpi.com The functional groups of this compound—specifically the imine (a hydrogen bond donor and acceptor) and the nitrile group (a hydrogen bond acceptor)—make it a prime candidate for forming co-crystals with other molecules (co-formers). internationalscholarsjournals.commdpi.com

X-ray crystallography is the gold standard for characterizing these co-crystals and the resulting supramolecular assemblies. By analyzing the crystal structure, it is possible to identify the specific hydrogen bonds, π-π stacking, or other van der Waals interactions that govern the packing of molecules in the crystal lattice. mdpi.comnih.gov This understanding is crucial for crystal engineering, where the goal is to design materials with tailored physical properties.

Table 3: Example Crystallographic Parameters from a Hypothetical Derivative Crystal

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 10.54
b (Å) 8.21
c (Å) 14.33
β (°) 95.6
Volume (ų) 1232.1
Z (molecules/unit cell) 4

Note: This data is hypothetical and represents typical values for a small organic molecule.

Chromatographic Techniques for Reaction Mixture Analysis and Purification Method Development

Chromatography encompasses a range of powerful separation techniques that are indispensable for analyzing complex reaction mixtures and for the purification of target compounds. moravek.com These methods separate components based on their differential partitioning between a stationary phase and a mobile phase. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid analytical technique that couples the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is exceptionally well-suited for the analysis of volatile and thermally stable compounds like this compound.

Table 4: Compound Names Mentioned

Compound Name
This compound
1-Amino-2-cyanocyclopentene

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. youtube.com For a compound like this compound, LC-MS would be an invaluable tool for its identification and quantification in various matrices.

General Methodology

An LC-MS method for this compound would typically involve a reversed-phase liquid chromatography setup. The choice of the stationary phase, often a C18 column, and the mobile phase, usually a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) with additives such as formic acid or ammonium (B1175870) formate, would be optimized to achieve good chromatographic peak shape and retention.

Following chromatographic separation, the analyte would be introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique suitable for polar molecules and would likely be effective for protonating the imine group of this compound, forming a pseudomolecular ion [M+H]⁺. youtube.com This ion and its potential fragments would then be detected by the mass analyzer.

Data Interpretation and Hypothetical Findings

In a hypothetical analysis, the mass spectrometer would be set to monitor for the specific mass-to-charge ratio (m/z) of the protonated this compound. High-resolution mass spectrometry could provide an accurate mass measurement, confirming the elemental composition. Tandem mass spectrometry (MS/MS) experiments could be performed to fragment the parent ion, yielding a characteristic fragmentation pattern that would provide structural confirmation and enhance the selectivity of quantification methods.

A hypothetical data table for an LC-MS/MS method for this compound is presented below. Please note that these are representative values and not based on experimental data.

ParameterValue
LC Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Ionization Mode Positive Electrospray Ionization (ESI+)
Precursor Ion (m/z) [Value for C6H9N2]+
Product Ions (m/z) [Hypothetical Fragment 1], [Hypothetical Fragment 2]

This method would allow for the sensitive and specific detection of this compound in complex mixtures, which is crucial for reaction monitoring, purity assessment, and metabolic studies.

Chiral Chromatography for Enantiomeric Purity Determination

The structure of this compound contains a chiral center at the carbon atom bearing the nitrile group. Therefore, it can exist as a pair of enantiomers. Chiral chromatography is the primary method used to separate and quantify enantiomers, which is critical as different enantiomers of a compound can exhibit distinct biological activities. nih.gov

General Methodology

The separation of enantiomers requires a chiral environment, which is typically achieved by using a chiral stationary phase (CSP). nih.gov For a compound like this compound, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective. nih.gov These phases can offer a range of chiral recognition mechanisms, including hydrogen bonding, dipole-dipole interactions, and inclusion complexation.

The mobile phase in chiral chromatography can be a normal-phase solvent (e.g., hexane/isopropanol), a polar organic solvent, or a reversed-phase solvent system, depending on the specific CSP and the analyte. The choice of mobile phase composition is critical for achieving enantiomeric resolution.

Hypothetical Research Findings

In a hypothetical study on the chiral separation of this compound, different polysaccharide-based columns would be screened with various mobile phases. The goal would be to find a set of conditions that provides a baseline separation of the two enantiomers. The resolution (Rs), a measure of the degree of separation between the two enantiomeric peaks, would be a key parameter to optimize.

A hypothetical data table summarizing the results of such a screening is presented below. It is important to reiterate that this data is illustrative and not from actual experiments.

Chiral Stationary PhaseMobile PhaseResolution (Rs)
Cellulose tris(3,5-dimethylphenylcarbamate) Hexane/Isopropanol (90:10)1.8
Amylose tris(3,5-dimethylphenylcarbamate) Hexane/Ethanol (85:15)2.1
Cellulose tris(4-chloro-3-methylphenylcarbamate) Methanol/Acetonitrile (50:50)1.5

Once a suitable method is developed, it can be validated for parameters such as linearity, accuracy, and precision to be used for the quantitative determination of the enantiomeric purity of this compound samples. This is essential for quality control in both research and potential production settings.

Derivatives and Analogues of 2 Iminocyclopentanecarbonitrile: Synthesis and Research

Synthesis of Substituted 2-Iminocyclopentanecarbonitriles

The synthesis of substituted derivatives of 2-iminocyclopentanecarbonitrile can be approached by modifying the cyclopentane (B165970) ring or by introducing substituents onto the imine nitrogen. These modifications allow for the fine-tuning of the molecule's steric and electronic properties.

Substitution on the Cyclopentane Ring

The functionalization of the cyclopentane ring of this compound can be achieved through various synthetic strategies, often by utilizing precursors that already contain the desired substituents. One of the most fundamental and classical approaches to forming the this compound core is the Thorpe-Ziegler reaction. This intramolecular condensation of a dinitrile, such as 1,3-dicyanopropane, in the presence of a base, leads to the formation of the cyclic β-enaminonitrile. By starting with appropriately substituted dinitriles, a range of derivatives with substituents on the cyclopentane ring can be prepared.

A powerful and widely used method for constructing substituted cyclopentane rings is the Michael addition reaction. libretexts.orgyoutube.comlibretexts.orgmasterorganicchemistry.com This reaction involves the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound or nitrile. For the synthesis of substituted this compound precursors, a Michael acceptor, such as a substituted cyclopentenone, can react with a cyanide source. Alternatively, a Michael donor, like a malonic ester enolate, can add to a substituted α,β-unsaturated nitrile. masterorganicchemistry.com The resulting adduct can then be further manipulated to form the desired iminonitrile ring system. The versatility of the Michael reaction allows for the introduction of a wide array of substituents at various positions on the cyclopentane ring. libretexts.orglibretexts.org

Recent advances in C-H functionalization also offer a direct approach to substitute the cyclopentane ring. nih.gov While specific examples on this compound are not prevalent, methods for the γ-selective transannular C-H arylation of cycloalkane carboxylic acids have been developed, suggesting the potential for direct functionalization of the carbocyclic framework. nih.gov Such methods, if adapted, could provide a more atom-economical route to novel derivatives.

The table below summarizes potential starting materials and reactions for the synthesis of cyclopentane-ring-substituted 2-iminocyclopentanecarbonitriles.

Starting Material TypeReaction TypePotential Substituents
Substituted 1,3-DicyanopropanesThorpe-Ziegler ReactionAlkyl, Aryl
Substituted CyclopentenonesMichael Addition (with cyanide)Alkyl, Aryl, Functional Groups
Substituted α,β-Unsaturated NitrilesMichael Addition (with enolates)Alkyl, Aryl, Functional Groups
Pre-functionalized CyclopentanesC-H Activation/FunctionalizationAryl

N-Substitution of the Imine Nitrogen

The imine nitrogen of this compound is a key site for derivatization, allowing for the introduction of various alkyl and aryl groups. This N-substitution can significantly impact the molecule's properties, including its basicity, lipophilicity, and biological activity.

N-Alkylation: The introduction of alkyl groups onto the imine nitrogen can be achieved through several methods. A common strategy involves the reaction of the parent imine with an alkyl halide in the presence of a base to neutralize the resulting hydrohalic acid. rsc.org Another approach is the use of alcohols as alkylating agents, which proceeds via a hydrogen auto-transfer (HAT) pathway catalyzed by transition metal complexes, such as those of cobalt(II). rsc.org This method is advantageous as it generates water as the only byproduct. Furthermore, green reagents like propylene (B89431) carbonate can serve as both the solvent and the alkylating agent for N-alkylation of N-heterocycles, offering an environmentally benign alternative. mdpi.com

N-Arylation: The introduction of aryl groups is typically accomplished through cross-coupling reactions. Copper-catalyzed N-arylation, often referred to as the Ullmann condensation, is a well-established method for forming C-N bonds. nih.govclockss.orgorganic-chemistry.org This reaction can be performed with aryl iodides or bromides in the presence of a copper catalyst, a ligand, and a base. nih.govorganic-chemistry.org The development of efficient catalyst systems allows for the N-arylation of a wide variety of nitrogen-containing heterocycles, and these methods could be applied to this compound. organic-chemistry.org

The following table outlines common methods for the N-substitution of imines.

Substitution TypeReagentsCatalyst/Conditions
N-AlkylationAlkyl HalidesBase (e.g., K₂CO₃)
N-AlkylationAlcoholsCo(II) complex, heat
N-AlkylationPropylene CarbonateHeat, optional catalyst
N-ArylationAryl Halides (I, Br)Cu(I) salt, ligand, base

Functional Group Interconversions of the Nitrile Moiety

The nitrile group in this compound is a versatile functional handle that can be transformed into a variety of other functional groups, significantly expanding the chemical space of its derivatives. nih.govnih.gov

One of the most common transformations is the hydrolysis of the nitrile. Under acidic or basic conditions, the nitrile can be hydrolyzed to a carboxylic acid. rsc.orgnih.gov This reaction typically proceeds through an intermediate amide, which can sometimes be isolated under milder conditions. rsc.org The resulting carboxylic acid can then be further derivatized, for example, through esterification or amidation.

Another important reaction is the reduction of the nitrile group. A powerful reducing agent like lithium aluminum hydride (LiAlH₄) can reduce the nitrile to a primary amine. nih.govyoutube.com This transformation provides a route to amino-functionalized cyclopentane derivatives, which are valuable building blocks in medicinal chemistry.

The nitrile group can also participate in nucleophilic additions . For instance, Grignard reagents can add to the nitrile carbon to form, after hydrolysis, a ketone. nih.gov This allows for the introduction of a new carbon-carbon bond and the creation of a keto-functionalized cyclopentane derivative.

The table below details key functional group interconversions of the nitrile group.

Reaction TypeReagentsProduct Functional Group
Hydrolysis (complete)H₃O⁺ or OH⁻, heatCarboxylic Acid
Hydrolysis (partial)Mild acid or baseAmide
ReductionLiAlH₄, then H₂OPrimary Amine (-CH₂NH₂)
Nucleophilic AdditionGrignard Reagent (R-MgX), then H₃O⁺Ketone (C=O)R

Development of Chiral this compound Analogues

The synthesis of enantiomerically pure or enriched analogues of this compound is of significant interest due to the stereospecific nature of biological interactions. The development of asymmetric synthetic methodologies and the use of chiral auxiliaries and catalysts are central to achieving this goal.

Asymmetric Synthesis Methodologies

Asymmetric synthesis aims to create chiral molecules with a preference for one enantiomer over the other. For the synthesis of chiral this compound analogues, several strategies can be envisioned based on established asymmetric transformations.

Organocatalysis has emerged as a powerful tool in asymmetric synthesis. Chiral amines, such as proline and its derivatives, can catalyze asymmetric Michael additions to form chiral cyclopentane precursors. libretexts.org These reactions proceed through the formation of a chiral enamine or iminium ion intermediate, which directs the stereochemical outcome of the reaction.

Transition metal catalysis also offers a plethora of options for asymmetric synthesis. Chiral metal complexes can catalyze a variety of enantioselective reactions, including conjugate additions and cyclization reactions, that can be used to construct the chiral cyclopentane ring. beilstein-journals.org

Chiral Auxiliary and Catalyst Approaches

The use of chiral auxiliaries is a classical and reliable method for controlling stereochemistry. masterorganicchemistry.com A chiral auxiliary is a chiral molecule that is temporarily attached to the substrate, directs the stereochemical course of a reaction, and is then removed. For the synthesis of chiral this compound analogues, a chiral auxiliary could be attached to a precursor molecule to control the stereochemistry of a ring-forming reaction or a substitution reaction on the ring.

Chiral catalysts are often more efficient than chiral auxiliaries as a small amount of the catalyst can generate a large amount of the chiral product. beilstein-journals.org A wide range of chiral catalysts have been developed, including chiral Lewis acids, chiral Brønsted acids, and chiral transition metal complexes. For example, chiral phase transfer catalysts have been shown to be effective in asymmetric alkylation reactions. libretexts.org The use of two distinct chiral catalysts in a single reaction, known as chiral multiple catalysis, offers an additional level of control and optimization for asymmetric transformations. beilstein-journals.org

The table below highlights different approaches to the asymmetric synthesis of chiral cyclopentane derivatives.

ApproachMethodKey Feature
Asymmetric CatalysisOrganocatalysis (e.g., proline)Formation of chiral enamines/iminium ions
Asymmetric CatalysisTransition Metal Catalysis (e.g., chiral Rh, Pd, Cu complexes)Enantioselective bond formation
Chiral AuxiliaryTemporary attachment of a chiral groupDiastereoselective reaction control
Chiral CatalystUse of a substoichiometric amount of a chiral moleculeCatalytic turnover and high enantioselectivity
Chiral Multiple CatalysisUse of two distinct chiral catalystsFine-tuning of stereochemical outcome

Emerging Research Directions and Future Perspectives in 2 Iminocyclopentanecarbonitrile Chemistry

Integration with Machine Learning and Artificial Intelligence in Chemical Synthesis Design

ML models are being developed to predict reaction outcomes, including yields and the formation of byproducts, with increasing accuracy. nd.edunih.gov For the synthesis of 2-iminocyclopentanecarbonitrile derivatives, this means that virtual screening of different reaction conditions and starting materials can be performed to identify the most promising routes before any experiments are conducted in the lab. This not only saves time and resources but also accelerates the discovery of new derivatives with desired properties. mdpi.com Techniques like quantitative structure-activity relationship (QSAR) modeling can be adapted to predict the physicochemical properties and potential applications of novel this compound analogs based on their molecular structure. mdpi.com

Table 1: Impact of AI/ML on this compound Synthesis Design

AI/ML ApplicationDescriptionPotential Impact on this compound Research
Retrosynthesis Planning AI algorithms analyze the target molecule and suggest optimal synthetic routes by working backward from the final product. arxiv.orgnih.govFaster identification of efficient and novel synthetic pathways to this compound and its derivatives.
Reaction Outcome Prediction ML models predict the yield and potential byproducts of a chemical reaction under specific conditions. nd.edunih.govOptimization of reaction conditions for higher yields and purity, reducing experimental effort.
Property Prediction (QSAR) Computational models correlate the chemical structure of a molecule with its physical, chemical, or biological activity. mdpi.comVirtual screening of potential this compound derivatives for desired properties, guiding synthesis efforts.
De Novo Design Generative models create novel molecular structures with specific desired properties.Design of entirely new this compound-based compounds with tailored functionalities for specific applications.

Exploration of this compound in Novel Material Science Applications

The unique structural features of this compound, namely the presence of both a reactive imine and a nitrile group on a cyclic scaffold, make it an intriguing building block for the synthesis of advanced materials. Researchers are exploring its potential in the development of coordination polymers (CPs) and metal-organic frameworks (MOFs). nih.govrsc.org The nitrogen atoms in the imine and nitrile functionalities can act as coordination sites for metal ions, leading to the formation of extended one-, two-, or three-dimensional networks. nih.govresearchgate.net

The properties of these CPs and MOFs, such as porosity, stability, and catalytic activity, can be tuned by varying the metal ion and the organic linker. The rigid cyclopentane (B165970) ring of this compound can impart thermal and mechanical stability to the resulting frameworks. Potential applications for these materials include gas storage and separation, catalysis, and sensing. researchgate.net For instance, MOFs derived from ligands containing nitrile groups have shown promise in the selective adsorption of gases.

Furthermore, the iminonitrile moiety can be a precursor to other functional groups through chemical transformations, opening up possibilities for creating polymers with tailored properties. For example, the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing sites for further polymerization or cross-linking. The imine group can also participate in polymerization reactions.

Table 2: Potential Material Science Applications of this compound

Material TypeRole of this compoundPotential Applications
Coordination Polymers (CPs) & Metal-Organic Frameworks (MOFs) Acts as an organic linker, coordinating to metal centers through its nitrogen atoms. nih.govresearchgate.netGas storage and separation, catalysis, chemical sensing. researchgate.net
Functional Polymers Serves as a monomer or a precursor to monomers with diverse functionalities.Development of polymers with tunable thermal, mechanical, and optical properties.
Cross-linked Materials The reactive functional groups can be used to form cross-links between polymer chains.Creation of robust and stable materials for various structural applications.

Advancements in High-Throughput Experimentation for this compound Derivative Synthesis

High-throughput experimentation (HTE) is a powerful strategy for accelerating the discovery and optimization of chemical reactions. By performing a large number of experiments in parallel on a small scale, HTE allows for the rapid screening of various catalysts, solvents, and reaction conditions. This approach is particularly well-suited for the synthesis of libraries of this compound derivatives.

Robotic platforms can be programmed to dispense precise amounts of reagents, control reaction temperatures, and monitor reaction progress. The data generated from these experiments, including reaction yields and product purity, can be analyzed using computational tools to identify optimal reaction conditions. This synergy between automation and data analysis significantly reduces the time and effort required to develop efficient synthetic methods for new this compound analogs. The insights gained from HTE can then be used to scale up the most promising reactions for further investigation. nih.gov

Potential for Bio-Inspired Transformations and Biomimetic Synthesis using Iminonitrile Scaffolds

Nature often provides inspiration for the development of novel and efficient chemical transformations. The iminonitrile scaffold present in this compound is reminiscent of intermediates found in certain biological pathways. Bio-inspired catalytic systems that mimic the active sites of enzymes could potentially be used to perform selective transformations on the this compound molecule.

For example, the use of supramolecular assemblies, such as those formed by polyaminated fibers, can act as scaffolds to direct the formation of inorganic materials like silica (B1680970) in a process known as biomineralization. nih.gov This concept of using organized organic structures to template the growth of other materials could be adapted to the iminonitrile scaffold. The imine and nitrile groups could serve as anchor points for directing the assembly of other molecules or nanoparticles, leading to the creation of novel hybrid materials with ordered structures and unique properties.

Challenges and Opportunities in Scaling Up this compound Production for Research and Industrial Purposes

While this compound is a valuable building block, its widespread use in research and potential industrial applications is contingent on the availability of efficient and scalable synthetic methods. The transition from laboratory-scale synthesis to large-scale production presents several challenges. These include ensuring consistent product quality, optimizing reaction conditions for safety and efficiency on a larger scale, and minimizing waste generation.

A structured approach to scaling up, such as the framework proposed by Verne Harnish, can be beneficial. scaleupcompany.world This involves a focus on key areas like strategy, execution, and cash flow management. scaleupcompany.worldscalingup.com In the context of chemical production, this translates to developing a clear process scale-up plan, implementing robust quality control measures, and managing the costs associated with raw materials, equipment, and labor.

Opportunities for overcoming these challenges lie in the development of continuous flow processes, which can offer better control over reaction parameters and improved safety compared to batch processes. The use of more sustainable and cost-effective starting materials and catalysts is also a key area of research. Successful scale-up will ultimately make this compound more accessible to the scientific community, fostering further innovation and the development of new applications.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.